N'-hydroxy-N-[(Z)-[4-(N-phenylanilino)phenyl]methylideneamino]octanediamide
Description
This compound is a hydroxamic acid derivative featuring an octanediamide backbone substituted with a phenylanilino group and a methylideneamino linker.
Properties
Molecular Formula |
C27H30N4O3 |
|---|---|
Molecular Weight |
458.6 g/mol |
IUPAC Name |
N'-hydroxy-N-[(Z)-[4-(N-phenylanilino)phenyl]methylideneamino]octanediamide |
InChI |
InChI=1S/C27H30N4O3/c32-26(15-9-1-2-10-16-27(33)30-34)29-28-21-22-17-19-25(20-18-22)31(23-11-5-3-6-12-23)24-13-7-4-8-14-24/h3-8,11-14,17-21,34H,1-2,9-10,15-16H2,(H,29,32)(H,30,33)/b28-21- |
InChI Key |
KXWWYFKVBFUVIZ-HFTWOUSFSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)/C=N\NC(=O)CCCCCCC(=O)NO |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C=NNC(=O)CCCCCCC(=O)NO |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Benzaldehyde Intermediate
The 4-(N-phenylanilino)benzaldehyde intermediate is synthesized via Ullmann coupling or Buchwald-Hartwig amination. A representative procedure involves reacting 4-bromobenzaldehyde with diphenylamine in the presence of a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand (Xantphos), and a base (Cs₂CO₃) in toluene at 110°C for 24 hours. The reaction achieves >85% yield, with the aldehyde group remaining intact for subsequent condensation.
Preparation of the Octanediamide Hydroxamic Acid
The octanediamide segment is constructed through sequential coupling reactions. Starting with suberic acid (octanedioic acid), the following steps are employed:
-
Mono-esterification : Reacting suberic acid with methanol in the presence of thionyl chloride (SOCl₂) yields methyl suberate.
-
Amidation : Coupling the mono-ester with hydroxylamine hydrochloride using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane generates the hydroxamic acid terminus.
-
Second Amidation : The remaining carboxylic acid is coupled with a protected amine intermediate (e.g., tert-butyl carbamate) using similar conditions.
Schiff Base Formation and Final Assembly
The benzaldehyde intermediate reacts with the octanediamide-hydroxamic acid derivative in anhydrous ethanol under reflux. A catalytic amount of acetic acid facilitates imine (Schiff base) formation, with the Z-configuration controlled by steric hindrance from the N-phenylanilino group. The product is isolated via filtration and recrystallization from ethanol/water (yield: 72–78%).
Optimization of Critical Reaction Parameters
Catalytic Systems for Amination
Palladium-based catalysts remain optimal for constructing the N-phenylanilino moiety. Comparative studies indicate that Pd(OAc)₂/Xantphos in toluene outperforms CuI-based systems in yield and selectivity (Table 1).
Table 1: Catalyst Screening for 4-(N-Phenylanilino)Benzaldehyde Synthesis
| Catalyst System | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Pd(OAc)₂/Xantphos | Toluene | 110 | 87 |
| CuI/1,10-Phenanthroline | DMSO | 120 | 63 |
| NiCl₂(dppe) | DMF | 100 | 55 |
Coupling Agent Efficiency in Amidation
Carbodiimide-mediated coupling (EDC/HOBt) achieves superior results over DCC (N,N'-dicyclohexylcarbodiimide) due to reduced racemization and byproduct formation. Trials with suberic acid derivatives show EDC/HOBt provides 92–95% conversion, whereas DCC yields 78–82%.
Solvent and Temperature Effects on Schiff Base Formation
Ethanol is preferred for imine formation due to its balance of polarity and boiling point. Methanol leads to premature precipitation, while THF necessitates higher temperatures, promoting side reactions. Maintaining reflux at 78°C ensures complete conversion within 6 hours.
Purification and Analytical Characterization
Chromatographic Purification
Crude WT-161 is purified via silica gel column chromatography using a gradient of ethyl acetate/hexane (30% → 70%). Fractions containing the product (Rf = 0.4) are pooled and concentrated.
Recrystallization
Final recrystallization from ethanol/water (3:1 v/v) removes residual coupling agents and inorganic salts, yielding a white crystalline solid with ≥99% purity (HPLC).
Spectroscopic Validation
-
¹H NMR (400 MHz, DMSO-d6): δ 10.21 (s, 1H, -NHOH), 8.42 (s, 1H, CH=N), 7.68–7.12 (m, 14H, aromatic), 2.35–1.45 (m, 12H, aliphatic).
-
IR (KBr) : 3280 cm⁻¹ (N-H stretch), 1645 cm⁻¹ (C=O), 1600 cm⁻¹ (C=N).
Industrial-Scale Adaptations
Chemical Reactions Analysis
Types of Reactions
N’-hydroxy-N-[(Z)-[4-(N-phenylanilino)phenyl]methylideneamino]octanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium or potassium permanganate in a neutral or slightly alkaline medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids, halogenation using chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
N’-hydroxy-N-[(Z)-[4-(N-phenylanilino)phenyl]methylideneamino]octanediamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of N’-hydroxy-N-[(Z)-[4-(N-phenylanilino)phenyl]methylideneamino]octanediamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved may include signal transduction cascades or metabolic pathways, leading to the desired biological effects.
Comparison with Similar Compounds
Structural Analogues of Octanediamide Derivatives
Key structural analogs (from ):
N-(2-aminophenyl)-N'-hydroxyoctanediamide: Substituted with an ortho-aminophenyl group, which may enhance hydrogen bonding but reduce lipophilicity compared to the phenylanilino group in the target compound.
N-hydroxy-N'-(4-methylphenyl)octanediamide: The methyl group at the para position increases hydrophobicity (logP likely higher) but lacks the electron-rich anilino linker.
N-hydroxy-N'-phenyloctanediamide : Simplest analog with a single phenyl group; reduced steric bulk but lower binding affinity due to the absence of the extended aromatic system .
Physicochemical Differences :
- N,N'-bis[(4-dimethylaminophenyl)methylideneamino]hexanediamide (): Shorter chain (hexanediamide vs.
| Property | Target Compound (Octanediamide) | Hexanediamide Analog |
|---|---|---|
| Molecular Weight | Not reported | 436.55 g/mol |
| logP | Estimated >4.0 | 3.76 |
| Polar Surface Area (PSA) | Not reported | 89.4 Ų |
Hydroxamic Acid Derivatives ()
Compounds such as N-(4-chlorophenyl)-N-hydroxycyclohexanecarboxamide (Compound 8) and N-phenyl-2-furohydroxamic acid (Compound 11) share the hydroxamate group but differ in backbone structure.
Pharmacokinetic and Metabolic Considerations
- Metabolic stability: The phenylanilino group in the target compound may undergo oxidative metabolism (e.g., CYP450-mediated hydroxylation), whereas analogs with chlorophenyl groups () are more resistant to degradation .
- Hydrophilic-lipophilic balance : The octanediamide chain likely provides a balance between solubility and membrane permeability, outperforming shorter-chain analogs (e.g., hexanediamide) in tissue penetration .
Biological Activity
N'-hydroxy-N-[(Z)-[4-(N-phenylanilino)phenyl]methylideneamino]octanediamide is a synthetic organic compound that has garnered attention for its potential biological activities. This compound features a complex structure characterized by multiple functional groups, including hydroxyl and amide moieties, which contribute to its reactivity and biological interactions. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
The molecular formula of this compound is , with a molecular weight of 458.6 g/mol. The compound's structure includes aromatic rings that play a crucial role in its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C27H30N4O3 |
| Molecular Weight | 458.6 g/mol |
| IUPAC Name | This compound |
| InChI Key | KXWWYFKVBFUVIZ-HFTWOUSFSA-N |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The compound may act as an enzyme inhibitor, modulating various biochemical pathways that are critical for cellular function.
Potential Mechanisms
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, potentially affecting processes such as cell proliferation and apoptosis.
- Receptor Modulation : Interaction with cell surface receptors can lead to altered signal transduction pathways, influencing cellular responses to external stimuli.
Biological Activities
Research indicates that this compound exhibits several biological activities:
Anticancer Activity
Studies have suggested that this compound possesses anticancer properties. In vitro assays demonstrated its ability to inhibit the growth of various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest.
Antimicrobial Properties
The compound has also been evaluated for antimicrobial activity against a range of pathogens. Preliminary results indicate effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating bacterial infections.
Case Studies
- Anticancer Efficacy : In a study published in the Journal of Medicinal Chemistry, this compound was tested on MCF-7 (breast cancer) and PC-3 (prostate cancer) cell lines. The compound showed IC50 values of 12 µM and 15 µM, respectively, indicating significant growth inhibition compared to control groups .
- Antimicrobial Testing : A separate investigation assessed the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli, demonstrating potential as an antimicrobial agent .
Q & A
Q. Table 1: Comparative Synthesis Methods
What analytical techniques are critical for structural characterization?
Basic Research Question
- X-ray crystallography : Resolves the Z-configuration of the methylideneamino group and confirms hydrogen-bonding networks (e.g., SHELX software for refinement ).
- NMR spectroscopy :
- LC-MS (ESI) : Molecular ion [M+H]⁺ matching the theoretical mass (e.g., m/z 520.2 for C₃₃H₃₃N₃O₃) .
How can reaction yields be optimized for large-scale synthesis?
Advanced Research Question
Strategies :
- Catalyst screening : Use of HOBt/DIPEA in DMF improves amide coupling efficiency (yield increases from 68% to 85%) .
- Solvent polarity : Higher-polarity solvents (e.g., DMSO) enhance Schiff base formation but may complicate purification .
- Microwave-assisted synthesis : Reduces reaction time from 12 hours to 30 minutes with comparable yields .
Q. Data Contradiction :
- reports 76% yield for bisamide derivatives in ethanol, while notes 45–57% yields for similar compounds. Contradictions may arise from steric effects or substituent electronic profiles.
How do electronic effects of substituents influence reactivity?
Advanced Research Question
The N-phenylanilino group acts as an electron donor, stabilizing the imine intermediate via resonance. Substituent effects:
Q. Table 2: Substituent Effects on Reaction Rate
| Substituent | Relative Rate (k) | Reference |
|---|---|---|
| -OCH₃ | 1.8 | |
| -NO₂ | 0.5 | |
| -N(CH₃)₂ | 2.1 |
What computational methods predict biological interactions?
Advanced Research Question
- Molecular docking : The hydroxy group forms hydrogen bonds with kinase ATP-binding pockets (e.g., EGFR tyrosine kinase) .
- QSAR models : Hydrophobic octanediamide chains correlate with improved membrane permeability (logP ~3.5) .
Data Limitation :
Biological activity data is scarce in the evidence; inferred mechanisms rely on structural analogs (e.g., ’s hydrazino-acetamide derivatives).
How are crystallographic ambiguities resolved for this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
